

Anti-ischemic Properties of SQ-31765: A Technical Overview

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Compound of Interest

Compound Name: SQ-31765

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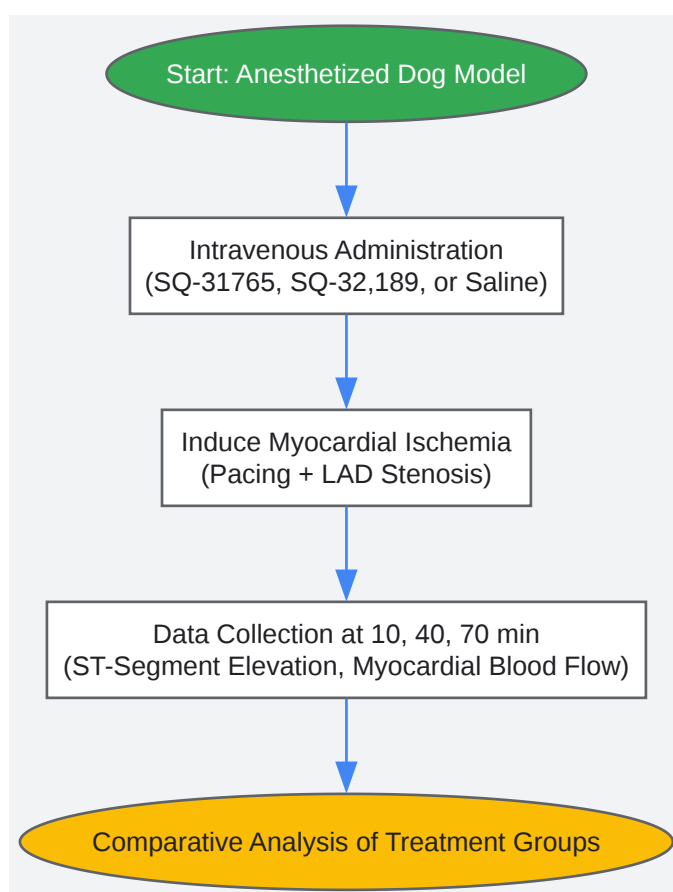
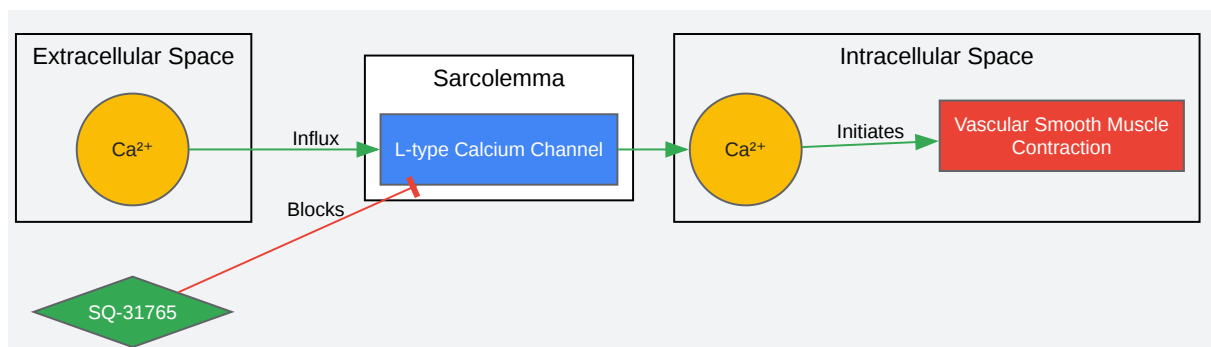
Introduction

SQ-31765 is a benzazepine calcium channel blocker that has demonstrated anti-ischemic properties in preclinical studies. This document provides a technical overview of the available data on **SQ-31765**, focusing on its mechanism of action, quantitative effects, and the experimental models used for its evaluation. It is important to note that publicly available information on **SQ-31765** is limited, primarily stemming from research conducted in the late 1980s. Consequently, a comprehensive, in-depth guide with extensive quantitative data and detailed signaling pathways, as might be available for more modern therapeutic agents, cannot be fully compiled. The information presented herein is based on the accessible scientific literature.

Mechanism of Action

SQ-31765 functions as a calcium channel blocker.^[1] Its primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in the sarcolemma of vascular smooth muscle and cardiac muscle.^[1] This action leads to vasodilation and a reduction in myocardial contractility, which are key factors in its anti-ischemic effects. Studies have shown that **SQ-31765** acts selectively at the sarcolemma without directly affecting contractile proteins.^[1] Its potency in relaxing the tonic component of potassium chloride-induced contractions in vascular smooth muscle is comparable to that of diltiazem.^[1]

The proposed mechanism of action is visualized in the following diagram:



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References

- 1. Anti-ischemic and vasorelaxant effects of the new benzazepine calcium channel blocker SQ 31,765 [pubmed.ncbi.nlm.nih.gov]
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